![molecular formula C7H9BrClNS B13026771 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol . This compound is characterized by a bromine atom attached to a tetrahydrothieno[3,4-c]pyridine ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the ring system. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures .
Scientific Research Applications
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application and context . Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound has a similar structure but differs in the position of the bromine atom and the ring fusion pattern.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound lacks the bromine atom but shares the same core structure.
Uniqueness
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H9BrClNS |
|---|---|
Molecular Weight |
254.58 g/mol |
IUPAC Name |
1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrNS.ClH/c8-7-6-1-2-9-3-5(6)4-10-7;/h4,9H,1-3H2;1H |
InChI Key |
XPJKLGJPQWIJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CSC(=C21)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


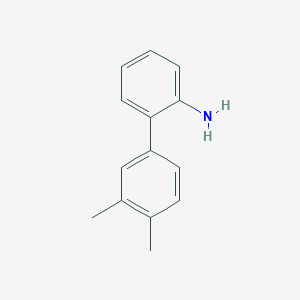

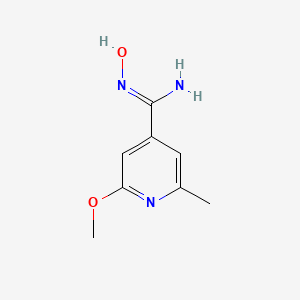
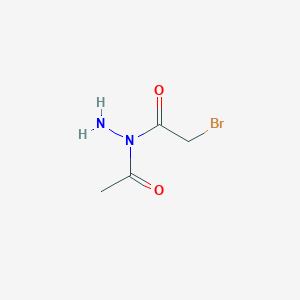
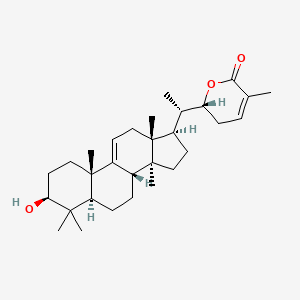
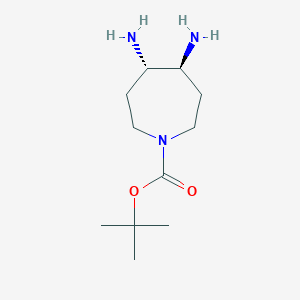
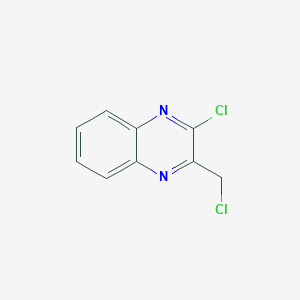
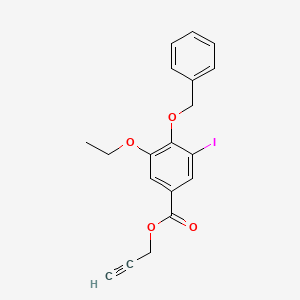
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
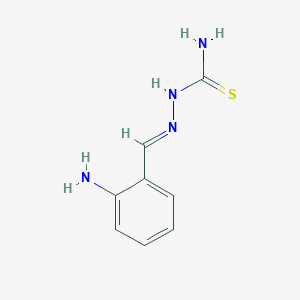
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
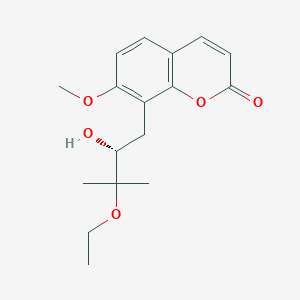
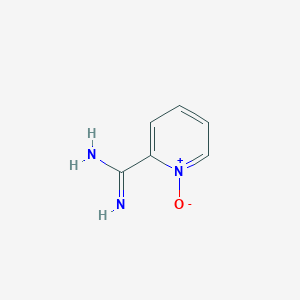
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
